molecular formula C7H4BrFN2 B14047072 6-Bromo-8-fluoroimidazo[1,5-a]pyridine

6-Bromo-8-fluoroimidazo[1,5-a]pyridine

Cat. No.: B14047072
M. Wt: 215.02 g/mol
InChI Key: GZKQEDPAFOZVEE-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoroimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by the presence of bromine and fluorine atoms at the 6th and 8th positions, respectively, on the imidazo[1,5-a]pyridine ring

Preparation Methods

The synthesis of 6-Bromo-8-fluoroimidazo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Introduction of bromine and fluorine atoms: Halogenation reactions are employed to introduce bromine and fluorine atoms at specific positions on the imidazo[1,5-a]pyridine ring. Reagents such as N-bromosuccinimide (NBS) and Selectfluor can be used for bromination and fluorination, respectively.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

6-Bromo-8-fluoroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium compounds and Grignard reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, can be employed to form carbon-carbon bonds, leading to the synthesis of more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-8-fluoroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Bromo-8-fluoroimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:

    6-Bromo-8-fluoroimidazo[1,2-a]pyridine: This compound has a similar structure but differs in the position of the nitrogen atom in the ring system.

    8-Bromo-6-fluoroimidazo[1,2-a]pyridine: Another closely related compound with different positions of the bromine and fluorine atoms.

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but have different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

6-bromo-8-fluoroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-5-1-6(9)7-2-10-4-11(7)3-5/h1-4H

InChI Key

GZKQEDPAFOZVEE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=CN2C=C1Br)F

Origin of Product

United States

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